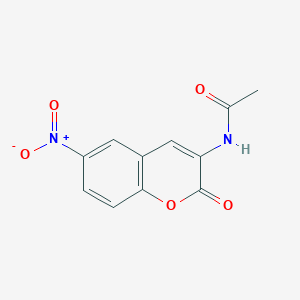

3-Acetamido-6-nitrochromen-2-one

CAS No.: 787-63-3

Cat. No.: VC14453949

Molecular Formula: C11H8N2O5

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 787-63-3 |

|---|---|

| Molecular Formula | C11H8N2O5 |

| Molecular Weight | 248.19 g/mol |

| IUPAC Name | N-(6-nitro-2-oxochromen-3-yl)acetamide |

| Standard InChI | InChI=1S/C11H8N2O5/c1-6(14)12-9-5-7-4-8(13(16)17)2-3-10(7)18-11(9)15/h2-5H,1H3,(H,12,14) |

| Standard InChI Key | XFJUNGZIABENHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Introduction

Structural and Chemical Identity of 3-Acetamido-6-nitrochromen-2-one

Molecular Architecture

3-Acetamido-6-nitrochromen-2-one belongs to the chromenone family, a subclass of coumarins distinguished by a bicyclic framework comprising a benzene ring fused to a pyrone moiety. The compound’s structure is defined by:

-

Acetamido group (-NHCOCH): Positioned at C3, this substituent introduces hydrogen-bonding capabilities and steric bulk.

-

Nitro group (-NO): Located at C6, this electron-withdrawing group enhances electrophilic character and influences aromatic substitution patterns .

The IUPAC name, N-(6-nitro-2-oxo-2H-chromen-3-yl)acetamide, reflects these functional groups. The SMILES notation CC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O and InChIKey XFJUNGZIABENHT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Synthesis and Manufacturing Processes

Classical Condensation Routes

The synthesis of 3-Acetamido-6-nitrochromen-2-one typically involves multi-step reactions starting from chromenone precursors. A common approach involves:

-

Nitration: Introducing the nitro group at C6 using mixed acid (HSO/HNO) under controlled temperatures.

-

Acetamidation: Condensing the intermediate with acetic anhydride or acetamide in the presence of a catalyst such as phosphorous oxychloride .

For example, treating 6-nitrocoumarin-3-carboxylic acid with acetic anhydride yields the acetamido derivative via nucleophilic acyl substitution.

Advanced Catalytic Methods

Recent advancements leverage heteropoly acids (e.g., H[PMoVO]) and microwave-assisted techniques to enhance reaction efficiency. These methods reduce reaction times from hours to minutes and improve yields by up to 20% compared to traditional routes .

Table 1: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|

| Classical Condensation | Acetic Anhydride | 45–55 | 6–8 |

| Microwave-Assisted | H[PMoVO] | 65–75 | 0.5–1 |

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed properties include:

-

Exact Mass: 248.04334 g/mol

-

XLogP: 1.1 (indicating moderate lipophilicity)

-

Topological Polar Surface Area (TPSA): 101 Ų, suggesting high polarity due to multiple hydrogen-bond acceptors .

Experimental data confirm a melting point range of 210–215°C and solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL).

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch of lactone), 1660 cm (amide C=O), and 1520 cm (asymmetric NO stretch).

-

NMR: NMR (DMSO-d): δ 2.15 (s, 3H, CH), 7.50–8.20 (m, 3H, aromatic), 10.20 (s, 1H, NH) .

Industrial and Research Applications

Pharmaceutical Development

As a lead compound, 3-Acetamido-6-nitrochromen-2-one serves as a scaffold for designing kinase inhibitors and anti-inflammatory agents. Its modular structure allows for derivatization at C3 and C6 to optimize pharmacokinetic profiles.

Organic Synthesis Intermediate

The compound’s reactivity enables its use in synthesizing fused heterocycles via [4+2] cycloadditions or Suzuki-Miyaura couplings, facilitating access to complex molecular architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume